molecular formula C19H16ClN3O4S B411651 4-[({2-[(3-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid CAS No. 333327-79-0

4-[({2-[(3-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid

Cat. No.: B411651
CAS No.: 333327-79-0
M. Wt: 417.9g/mol
InChI Key: KUOJRUSEVSFICE-UHFFFAOYSA-N
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Description

4-[({2-[(3-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid is a complex organic compound with a unique structure that includes a thiazinane ring, a chlorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-[(3-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorophenyl isocyanate with 3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[({2-[(3-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[({2-[(3-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({2-[(3-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[({2-[(3-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

CAS No.

333327-79-0

Molecular Formula

C19H16ClN3O4S

Molecular Weight

417.9g/mol

IUPAC Name

4-[[2-(3-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C19H16ClN3O4S/c1-23-16(24)10-15(28-19(23)22-14-4-2-3-12(20)9-14)17(25)21-13-7-5-11(6-8-13)18(26)27/h2-9,15H,10H2,1H3,(H,21,25)(H,26,27)

InChI Key

KUOJRUSEVSFICE-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(SC1=NC2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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